DNA Cleavage Efficiency of CuII Complexes: 6‑Chloro Ligand (L1) vs. Unsubstituted (L2), 5,6‑Dimethyl (L3) & Benzenesulfonamide (L4) Ligands
In a head‑to‑head study of four ternary CuII‑sulfonamide‑bipyridine complexes, the complex bearing the 6‑chloro‑4‑methylbenzenesulfonamide ligand (1, HL1) exhibited the lowest DNA cleavage efficiency, while the des‑chloro analog (2, HL2) showed the highest. The rank order of cellular DNA cleavage was 1 < 3 ~ 4 < 2 [1]. Complex 1 also showed distinct DNA‑binding modes compared with 2, confirmed by thermal denaturation, viscosimetry, and fluorescence quenching experiments [1]. These data demonstrate that the 6‑chloro substituent is not a silent structural feature but actively modulates the metal‑complex’s reactivity toward DNA.
| Evidence Dimension | Cellular DNA cleavage efficiency (yeast RAD54‑yEGFP reporter assay) |
|---|---|
| Target Compound Data | Complex 1 (HL1 = target compound): lowest rank; rank order 1 < 3 ~ 4 < 2 |
| Comparator Or Baseline | Complex 2 (HL2 = N-(benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide): highest rank; Complex 3 (HL3 = N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide): intermediate; Complex 4 (HL4 = N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzenesulfonamide): intermediate |
| Quantified Difference | 1 < 3 ~ 4 < 2 (qualitative ranking; quantitative IC₅₀ values available in ESI but not publicly extracted here) |
| Conditions | Yeast cells expressing RAD54‑yEGFP reporter; ascorbate activation; in vitro cellular assay |
Why This Matters
For researchers designing copper‑based artificial nucleases or anticancer agents, the 6‑chloro ligand offers a lower background DNA‑cleavage activity than its des‑chloro or dimethyl analogs, which can be advantageous when controlled, switchable nuclease activity is desired.
- [1] González‑Álvarez M, Pascual‑Álvarez A, del Castillo Agudo L, Castiñeiras A, Liu‑González M, Borrás J & Alzuet‑Piña G. Dalton Trans. 2013, 42, 10244‑10259. DOI: 10.1039/C3DT50483B View Source
